2-Bromo-benzenebutanamine
Description
Significance of Aryl Halides in Modern Synthetic Strategies
Aryl halides, organic compounds containing a halogen atom directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. wikipedia.org Their importance has grown immensely with the development of transition-metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.me Reactions such as the Suzuki, Heck, and Sonogashira couplings, often catalyzed by palladium complexes, utilize aryl halides as key electrophilic partners. fiveable.me These methods are cornerstones of modern synthesis, providing access to complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. fiveable.menumberanalytics.com
The reactivity of aryl halides in these reactions is dependent on the nature of the halogen, with iodides being the most reactive, followed by bromides and then chlorides. wikipedia.org Aryl bromides, such as the bromo-substituent in 2-bromo-benzenebutanamine, offer a good balance of reactivity and stability, making them widely used in synthesis. nih.gov Beyond cross-coupling, aryl halides are also precursors for the generation of aryl radicals, which are versatile intermediates for various chemical transformations. rsc.orgrsc.org
Table 1: Key Transition-Metal-Catalyzed Cross-Coupling Reactions Involving Aryl Halides
| Reaction Name | Coupling Partners | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Aryl Halide + Organoboron Compound | Palladium | C-C |
| Heck Reaction | Aryl Halide + Alkene | Palladium | C-C |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium/Copper | C-C |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium | C-N |
Role of Amine Functionalities in Advanced Chemical Synthesis
The amine functional group is one of the most ubiquitous in organic chemistry and biology. purkh.combenthamdirect.com Amines are organic derivatives of ammonia (B1221849) and are classified as primary (R-NH2), secondary (R2-NH), or tertiary (R3-N) based on the number of organic groups attached to the nitrogen atom. purkh.com The lone pair of electrons on the nitrogen atom confers both basic and nucleophilic properties, which are central to their reactivity. solubilityofthings.com
In advanced chemical synthesis, amines serve multiple roles:
Nucleophiles: They readily attack electrophilic centers to form new bonds, a key step in the synthesis of countless molecules. solubilityofthings.com
Bases: Their basicity is crucial in many reaction mechanisms, and they are often used as catalysts or acid scavengers. solubilityofthings.com
Building Blocks: The amine group is a key component of numerous pharmaceuticals, agrochemicals, dyes, and polymers. benthamdirect.com Amino acids, the monomers of proteins, are a prominent example of their biological importance. purkh.com
Directing Groups: The amine group can influence the regioselectivity of reactions on an aromatic ring.
Precursors: Amines can be converted into a wide array of other functional groups.
Due to their reactivity, amine functionalities often require "protection" during multi-step syntheses to prevent them from reacting with reagents intended for other parts of the molecule. researchgate.net This strategy of masking the amine's reactivity is a fundamental concept in the synthesis of complex molecules like peptides. researchgate.net
Overview of Research Trajectories for Brominated Phenylalkylamine Scaffolds
The brominated phenylalkylamine scaffold, of which this compound is a representative, is a structure of significant interest in medicinal chemistry and drug discovery. The phenylalkylamine core is found in many biologically active compounds, including numerous neurotransmitters and pharmaceuticals. purkh.com The presence of a bromine atom on the aromatic ring provides a strategic "handle" for further chemical modification. wits.ac.za
Research involving such scaffolds often pursues the following trajectories:
Lead Optimization: In drug development, a bromine atom can be introduced to a lead compound to explore structure-activity relationships (SAR). The bromo-substituent can modulate the molecule's size, lipophilicity, and metabolic stability, potentially enhancing its pharmacological profile.
Synthetic Diversification: The bromine atom serves as a versatile anchor point for introducing new functional groups via cross-coupling reactions. wits.ac.za This allows chemists to rapidly generate a library of analogues from a single brominated intermediate, which can then be screened for desired biological activities.
Novel Antimicrobials: Some research has focused on developing novel scaffolds for treating infectious diseases. For example, certain arylsulphonamide and 2-phenylindole (B188600) scaffolds have been identified as having potent activity against Mycobacterium tuberculosis, and synthetic strategies often involve brominated intermediates. nih.gov The phenylalkylamine moiety is also explored in this context. bvsalud.org
The combination of a proven pharmacophore (phenylalkylamine) with a synthetically versatile functional group (bromo) makes brominated phenylalkylamine scaffolds like this compound valuable platforms for the discovery and development of new chemical entities. rsc.orgscispace.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromophenyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMFGXSUQGOBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310788 | |
| Record name | Benzenebutanamine, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178809-33-1 | |
| Record name | Benzenebutanamine, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178809-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanamine, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Mechanistic Investigations of 2 Bromo Benzenebutanamine
Reactivity of the Aryl Bromide Moiety
The presence of a bromine atom on the benzene (B151609) ring imparts specific reactivity to 2-Bromo-benzenebutanamine, allowing for a range of chemical transformations.
Nucleophilic Aromatic Substitution (SNAcylationr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. masterorganicchemistry.comjuniperpublishers.com Generally, these reactions proceed via an addition-elimination mechanism. juniperpublishers.combyjus.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org For an SNAr reaction to occur, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a carbanion intermediate. pressbooks.pub The aromaticity of the ring is temporarily disrupted during this step. libretexts.org Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
In the absence of strong activating groups, as is the case for this compound, SNAr reactions are generally less favorable. orgoreview.com However, under forcing conditions, such as high temperatures or the use of very strong bases, substitution can occur. pressbooks.puborgoreview.com Another pathway for nucleophilic substitution on unactivated aryl halides is the benzyne (B1209423) mechanism, which involves an elimination-addition process. orgoreview.commasterorganicchemistry.com This mechanism requires a strong base to abstract a proton from the position ortho to the halogen, leading to the formation of a highly reactive benzyne intermediate. orgoreview.commasterorganicchemistry.com The nucleophile then adds to the benzyne, followed by protonation to yield the substitution product. orgoreview.com Isotopic labeling experiments have provided evidence for the formation of benzyne intermediates. youtube.com
Metal-Mediated C-Br Bond Cleavage and Functionalization
The carbon-bromine bond in this compound can be readily cleaved and functionalized using various metal-mediated cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this area. rsc.orgresearchgate.netnih.gov These reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.
Common Palladium-Catalyzed Cross-Coupling Reactions:
| Coupling Reaction | Nucleophile | Catalyst/Ligand System (Examples) | Product Type |
| Suzuki Coupling | Organoboron compounds | Pd(OAc)2, PdCl2 with phosphine (B1218219) ligands | Biaryls, etc. |
| Heck Coupling | Alkenes | Pd(OAc)2, PdCl2 | Substituted Alkenes |
| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalysts | Aryl Alkynes |
| Buchwald-Hartwig Amination | Amines | Pd catalysts with bulky phosphine ligands | Aryl Amines |
| Kumada Coupling | Grignard reagents | Nickel or Palladium catalysts | Biaryls, etc. researchgate.net |
This table provides a general overview of common palladium-catalyzed cross-coupling reactions applicable to aryl bromides.
Another significant transformation is the formation of Grignard reagents. leah4sci.comwikipedia.org By reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), a phenylmagnesium bromide derivative can be prepared. leah4sci.comwikipedia.orggmu.edu The formation of the Grignard reagent can be initiated using activating agents like iodine or 1,2-dibromoethane. wikipedia.orgcerritos.edu These organometallic reagents are highly nucleophilic and can react with a wide range of electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. leah4sci.comchem-station.com
Radical Reactions Involving Bromine (e.g., Photobromination, Atom Transfer Radical Addition)
The bromine atom of this compound can participate in radical reactions. nih.gov Atom Transfer Radical Addition (ATRA) is a method for the functionalization of alkenes. mdpi.comnih.gov This process can be initiated by photoredox catalysis, where visible light promotes the formation of a radical from the aryl bromide. mdpi.comrsc.org This radical can then add to an alkene, and the resulting radical intermediate is subsequently trapped to form the final product. mdpi.comnih.gov
Photobromination, another radical process, typically involves the homolytic cleavage of a bromine source to generate bromine radicals. thieme-connect.comlumenlearning.com These radicals can then participate in substitution or addition reactions. While direct photobromination of an existing aryl bromide is not a standard transformation, the principles of radical generation and reaction are relevant to understanding the potential reactivity of the C-Br bond under radical conditions.
Reactivity of the Primary Amine Functionality
The primary amine group in this compound is a versatile functional handle that undergoes a variety of chemical transformations.
Acylation, Alkylation, and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react with various electrophiles. lkouniv.ac.in
Acylation: Primary amines readily react with acylating agents such as acid chlorides and acid anhydrides to form amides. libretexts.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Alkylation: The alkylation of primary amines with alkyl halides can be complex. wikipedia.orglibretexts.org The initial reaction forms a secondary amine, which is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org To achieve selective monoalkylation, specific strategies such as using a large excess of the primary amine or employing protecting groups may be necessary. researchgate.net
Sulfonylation: Primary amines react with sulfonyl chlorides to form sulfonamides. This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines.
Representative Reactions of the Primary Amine:
| Reaction Type | Reagent | Product |
| Acylation | Acetyl chloride | N-(4-(2-bromophenyl)butan-2-yl)acetamide |
| Alkylation | Methyl iodide | 2-Bromo-N-methylbenzenebutanamine |
| Sulfonylation | Benzenesulfonyl chloride | N-(4-(2-bromophenyl)butan-2-yl)benzenesulfonamide |
This table illustrates typical reactions of the primary amine functionality.
Formation of Amides, Imines, and Other Nitrogen Heterocycles
The primary amine of this compound serves as a precursor for the synthesis of various nitrogen-containing compounds.
Amide Formation: As mentioned previously, acylation leads to the formation of amides. libretexts.org
Imine Formation: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. operachem.compressbooks.pubchemtube3d.comlibretexts.org The reaction proceeds through a carbinolamine intermediate, which then eliminates water to form the C=N double bond of the imine. pressbooks.pub The reaction rate is often optimal at a weakly acidic pH. pressbooks.publibretexts.org
Synthesis of Nitrogen Heterocycles: The dual functionality of this compound, possessing both a nucleophilic amine and a reactive aryl bromide, makes it a potential starting material for the synthesis of nitrogen heterocycles. organic-chemistry.orgmdpi.comnih.govekb.egrsc.org Intramolecular reactions, such as a Buchwald-Hartwig amination, could potentially lead to the formation of a tetrahydroquinoline ring system. Furthermore, intermolecular reactions followed by cyclization are also common strategies for heterocycle synthesis.
Condensation and Cyclization Reactions
The presence of a primary amine group on the butane (B89635) side chain allows this compound to participate in various condensation reactions. These reactions typically involve the formation of a new carbon-nitrogen bond. For instance, reaction with aldehydes or ketones can yield imines (Schiff bases), which are valuable intermediates for further synthesis. Acylation with acyl chlorides or anhydrides readily forms stable amide derivatives.
Cyclization reactions involving this compound can proceed through several intramolecular pathways. One potential route is an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal amine displaces the bromine atom to form a five-membered nitrogen-containing heterocyclic ring, tetrahydropyrrolizine. This type of reaction, often referred to as an Ullmann condensation, typically requires a strong base and often a copper catalyst to proceed efficiently.
Another significant class of reactions involves multi-step sequences beginning with a condensation event, followed by cyclization. nih.gov For example, a Knoevenagel condensation-Michael addition-cyclization sequence could be initiated if the amine were first transformed into a suitable precursor, leading to complex heterocyclic systems. nih.gov The condensation of the amine with specific bifunctional reagents can also lead to the formation of benzimidazole (B57391) derivatives. archive.org
Reactivity of the Benzenebutane Backbone
Electrophilic Aromatic Substitution on the Substituted Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. msu.edu The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the bromine atom and the 4-aminobutyl side chain.
Bromine (–Br): As a halogen, bromine is a deactivating substituent due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the positively charged intermediate (the arenium ion or Wheland intermediate) formed during the attack at these positions. lumenlearning.comlibretexts.org
Alkyl Group (–(CH₂)₄NH₂): The butanamine group is considered an alkyl group in terms of its effect on the ring. Alkyl groups are activating and ortho, para-directing due to their electron-donating inductive effect.
When both groups are present, their directing effects are synergistic. Both favor substitution at the positions ortho and para to themselves. Given the starting material is a 2-bromo (or ortho-bromo) derivative, the available positions for substitution are C4 and C6 (ortho and para to the alkyl chain) and C3 and C5 (meta and para to the bromine). The combined directing influence strongly favors substitution at the C4 position (para to the butanamine and meta to the bromine) and the C6 position (ortho to both substituents). Steric hindrance from the butanamine side chain may reduce the yield of the C6 product. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (e.g., Br₂/FeBr₃). msu.edumasterorganicchemistry.com
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -Br | Halogen | Deactivating | ortho, para |
| -R (Alkyl) | Alkyl | Activating | ortho, para |
Selective Side-Chain Functionalization and Modification
The butanamine side chain offers a distinct site for selective chemical modification, separate from the aromatic ring. The primary amine is a nucleophilic and basic center, making it amenable to a wide range of reactions.
Standard transformations include:
N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Reductive Amination: The amine can be used to react with carbonyl compounds to form secondary or tertiary amines after a reduction step. masterorganicchemistry.com
More advanced modifications can leverage transition-metal catalysis. For example, catalytic deaminative coupling reactions, often mediated by ruthenium complexes, can activate the C-N bond of the primary amine. marquette.edu This allows for the coupling of the aliphatic backbone with other molecules, such as ketones, resulting in α-alkylation of the ketone. marquette.edu This "borrowing hydrogen" strategy involves the temporary dehydrogenation of an alcohol to an aldehyde, which then forms an imine with the amine, and is subsequently reduced. marquette.edu
Detailed Mechanistic Studies of this compound Reactions
While specific mechanistic studies for this compound are not widely published, its reactions can be understood through well-established mechanistic principles of organic chemistry.
Reaction Kinetics and Elucidation of Rate Laws
The study of reaction kinetics provides quantitative insight into a reaction mechanism, particularly the rate-determining step. crunchchemistry.co.uk For any reaction of this compound, such as an electrophilic nitration or a nucleophilic substitution, a rate law can be determined experimentally.
The general form of a rate law is: Rate = k[this compound]x[Reagent]y
Here, k is the rate constant, and x and y are the reaction orders with respect to each reactant. These orders are found by systematically varying the initial concentration of one reactant while holding the other constant and measuring the effect on the initial reaction rate.
For example, in an electrophilic bromination reaction, the first step—the attack of the aromatic ring on the electrophile to form the arenium ion—is typically the slow, rate-determining step. msu.edu Therefore, the rate of reaction would likely depend on the concentration of both the this compound and the electrophile (e.g., Br₂ activated by FeBr₃).
The activation energy (Ea) for a reaction can be determined from the temperature dependence of the rate constant, as described by the Arrhenius equation. researchgate.net A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R. researchgate.net
Table 2: Hypothetical Experimental Design for Kinetic Analysis of Nitration
| Experiment | Initial [Substrate] (M) | Initial [HNO₃] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | R₁ |
| 2 | 0.20 | 0.10 | R₂ |
| 3 | 0.10 | 0.20 | R₃ |
By comparing R₁, R₂, and R₃, the reaction orders x and y can be determined.
Identification and Characterization of Reaction Intermediates
Reaction intermediates are short-lived, high-energy species that are formed in one step of a reaction mechanism and consumed in a subsequent step. lumenlearning.comyoutube.com Their identification is crucial for confirming a proposed mechanism. lumenlearning.com
In the reactions of this compound, several types of intermediates can be postulated:
Arenium Ion (Wheland Intermediate): This resonance-stabilized carbocation is the key intermediate in all electrophilic aromatic substitution reactions. libretexts.orglibretexts.org It forms when the electrophile attacks the benzene ring, temporarily disrupting its aromaticity. libretexts.org The positive charge is delocalized across the ortho and para positions relative to the point of attack.
Meisenheimer Complex: In a nucleophilic aromatic substitution (SNAr) reaction, such as the intramolecular cyclization mentioned earlier, the intermediate would be a negatively charged Meisenheimer complex. This species is stabilized by resonance and the presence of electron-withdrawing groups.
Radical Intermediates: Under conditions that promote free-radical reactions (e.g., using initiators like AIBN or UV light), a radical could be formed on the benzylic carbon of the side chain. This seven-electron intermediate is stabilized by resonance with the phenyl ring. lumenlearning.com
These intermediates are typically detected using spectroscopic methods under special conditions (e.g., low temperature) or inferred through chemical trapping experiments, where a trapping agent is added to react specifically with the intermediate to form a stable, isolable product. lumenlearning.comslideshare.net
Table 3: Potential Reaction Intermediates
| Reaction Type | Intermediate Name | Structure Type | Key Features |
| Electrophilic Aromatic Substitution | Arenium Ion | Carbocation | Positively charged, sp³-hybridized carbon in the ring, resonance-stabilized. libretexts.org |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Carbanion | Negatively charged, sp³-hybridized carbon in the ring, stabilized by resonance. |
| Free Radical Substitution | Carbon Radical | Radical | Neutral, sp²-hybridized carbon with a single electron in a p-orbital, resonance-stabilized. lumenlearning.com |
Analysis of Transition States and Energy Profiles
The intramolecular cyclization of this compound and its derivatives to form tetrahydroquinolines is a key transformation that has been the subject of detailed mechanistic investigations using computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for mapping the potential energy surfaces of these reactions, identifying transition states, and calculating their corresponding energy barriers. pku.edu.cnnih.gov These studies provide critical insights into the reaction mechanism, regioselectivity, and the factors controlling the reaction rate.
A common pathway investigated for related N-heterocycle formations, such as the palladium-catalyzed intramolecular C-N coupling, involves several key elementary steps: oxidative addition, C-N bond formation (reductive elimination), and ligand exchange. DFT calculations are employed to model the geometry and energy of the reactants, intermediates, and transition states along these pathways.
The typical process modeled begins with the coordination of the palladium(0) catalyst to the aryl bromide. The first major energy barrier corresponds to the oxidative addition of the C-Br bond to the palladium center, forming a Pd(II) intermediate. Subsequent intramolecular coordination of the amine nitrogen to the palladium center precedes the crucial C-N bond-forming step. The transition state for this step, leading to the formation of the tetrahydroquinoline ring, is of primary interest. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the cyclized product.
Below is a representative table of calculated energy profiles for a model palladium-catalyzed intramolecular amination, illustrating the type of data generated from DFT studies. The values are hypothetical but reflect typical energy barriers observed in related systems.
| Reaction Step | Intermediate/Transition State | Description | Calculated Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|---|
| Reactant Complex | Pd(0)L2 + Substrate | Initial coordination of catalyst to the bromo-aryl substrate. | 0.0 |
| Oxidative Addition | TS1 | Transition state for the cleavage of the C-Br bond. | +18.5 |
| Pd(II) Intermediate | Aryl-Pd(II)-Br(L2) | Formation of the stable palladacycle precursor. | -5.2 |
| C-N Reductive Elimination | TS2 | Transition state for the formation of the N-heterocycle. | +22.1 |
| Product Complex | Pd(0)L2 + Product | Final complex before catalyst regeneration. | -15.8 |
These energy profiles are crucial for understanding how modifications to the substrate (e.g., substituents on the benzene ring or the alkyl chain) or the catalyst (e.g., different phosphine ligands) can influence the reaction efficiency by altering the energies of the transition states. rsc.org For example, DFT calculations have shown that specific ligand geometries can lower the energy barrier for the rate-determining step, thereby accelerating the reaction. pku.edu.cn
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms through a reaction sequence, providing definitive evidence for proposed mechanistic pathways. acs.org In the study of the chemical transformations of this compound and related compounds, deuterium (B1214612) (²H or D) labeling is particularly valuable for elucidating the mechanism of cyclization and side reactions. rsc.orgresearchgate.net These studies can differentiate between competing pathways, identify the origin of hydrogen atoms, and quantify kinetic isotope effects (KIEs).
One of the primary applications of isotopic labeling in this context is to investigate the mechanism of palladium-catalyzed intramolecular cyclizations. acs.orgnih.gov For example, to confirm whether a reaction proceeds via a specific C-H activation step, a substrate can be synthesized with deuterium atoms at the suspected site of activation. The presence and location of deuterium in the final product can then be determined by mass spectrometry or NMR spectroscopy, confirming or refuting the proposed mechanistic step.
In the context of forming tetrahydroquinolines, deuterium labeling experiments have been designed to probe various aspects of the reaction mechanism:
Kinetic Isotope Effect (KIE): By comparing the reaction rates of a deuterated and a non-deuterated substrate, the KIE can be measured. A significant KIE (kH/kD > 1) indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction. This is often used to probe mechanisms involving C-H activation or elimination steps.
Deuterium Scrambling: In some cases, deuterium atoms may migrate to different positions in the product or unreacted starting material. Observing such scrambling can provide evidence for reversible steps or the existence of specific intermediates, such as those involving palladium-hydride species.
Probing Reaction Regioselectivity: When a reaction can yield multiple isomers, isotopic labeling can help determine the pathway leading to each product. For instance, in the formation of substituted tetrahydroquinolines, deuterium labeling has been used to understand unexpected changes in regioselectivity when different reagents are used. rsc.orgrsc.org
The table below summarizes hypothetical isotopic labeling experiments that could be used to investigate the cyclization of an aryl-butanamine precursor and the interpretation of their potential outcomes.
| Experiment | Labeling Position | Observed Outcome | Mechanistic Implication |
|---|---|---|---|
| Kinetic Isotope Effect (KIE) | Deuterium at the benzylic position (α to nitrogen) | kH/kD ≈ 1 | The C-H bond at the benzylic position is not broken in the rate-determining step. |
| Deuterium Crossover Experiment | Reaction of a 1:1 mixture of fully deuterated and non-deuterated starting material | Products are either fully deuterated or non-deuterated, with no partial labeling. | The C-H bond cleavage and C-N bond formation are intramolecular processes. |
| Solvent Labeling | Running the reaction in a deuterated solvent (e.g., CD3OD) | No deuterium incorporation into the product. | The solvent does not act as a proton/deuteron source in the main reaction pathway. |
| Mechanistic Probe for Aryne Intermediate | Deuterium at the C3 position of the bromo-benzene ring | Formation of two regioisomeric products, one with D at C3 and one with D at C4. | The reaction proceeds, at least in part, through a benzyne-like intermediate. nih.gov |
These types of studies, often performed in conjunction with computational analysis, provide a comprehensive picture of the reaction mechanism, enabling chemists to optimize reaction conditions and design more efficient synthetic routes. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo Benzenebutanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 2-Bromo-benzenebutanamine, a combination of one-dimensional and multi-dimensional NMR techniques provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering a complete picture of its covalent framework.
Multi-dimensional NMR experiments are indispensable for resolving spectral overlap and establishing through-bond and through-space correlations between nuclei. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are pivotal.
¹H-¹H COSY: This experiment reveals proton-proton coupling networks within the molecule. For this compound, COSY is expected to show correlations between the aromatic protons, as well as between the protons along the butanamine side chain.
HSQC: This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.
HMBC: This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the butanamine side chain to the brominated aromatic ring, for instance, by observing correlations between the benzylic protons and the aromatic carbons.
The anticipated ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ are summarized in the interactive data table below. These predictions are based on the known effects of bromo and alkylamino substituents on a benzene (B151609) ring.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 122.5 |
| C2 | - | 139.8 |
| C3 | 7.50 (dd) | 133.0 |
| C4 | 7.05 (td) | 127.8 |
| C5 | 7.25 (td) | 130.5 |
| C6 | 7.15 (dd) | 128.0 |
| Cα (Butanamine) | 2.70 (t) | 35.0 |
| Cβ (Butanamine) | 1.70 (quint) | 33.5 |
| Cγ (Butanamine) | 1.40 (sext) | 20.5 |
| Cδ (Butanamine) | 2.80 (t) | 42.0 |
Note: Chemical shifts are referenced to TMS at 0 ppm. Coupling patterns are abbreviated as: t = triplet, quint = quintet, sext = sextet, dd = doublet of doublets, td = triplet of doublets.
Dynamic NMR (DNMR) techniques are employed to study the conformational flexibility of molecules. libretexts.org In this compound, the butanamine side chain can adopt various conformations due to rotation around the C-C single bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals.
By lowering the temperature, it may be possible to slow down the rate of conformational exchange to a point where distinct signals for different rotamers can be observed. This allows for the determination of the energy barriers associated with bond rotation and provides insights into the preferred conformations of the side chain. Exchange Spectroscopy (EXSY) can be utilized to measure the rates of exchange between these conformers. libretexts.org
Vibrational Spectroscopy (Infrared and Raman)
The interpretation of experimental IR and Raman spectra can be significantly enhanced by correlating the observed vibrational bands with theoretical predictions from computational methods, such as Density Functional Theory (DFT). researchgate.netnih.gov By calculating the vibrational frequencies and intensities of the optimized molecular structure, a detailed assignment of the experimental spectra can be achieved.
Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | 3400-3300 | Amine group stretching |
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring |
| Aliphatic C-H Stretch | 3000-2850 | Stretching of C-H bonds in the butanamine chain |
| C=C Aromatic Ring Stretch | 1600-1450 | Benzene ring skeletal vibrations |
| N-H Bend | 1650-1580 | Bending of the amine group |
| C-N Stretch | 1250-1020 | Stretching of the carbon-nitrogen bond |
| C-Br Stretch | 600-500 | Stretching of the carbon-bromine bond |
The primary amine group in this compound can participate in intermolecular hydrogen bonding. jchemrev.comjchemrev.com These interactions can be studied using vibrational spectroscopy. rsc.org The N-H stretching frequency is particularly sensitive to hydrogen bonding; a shift to lower wavenumbers and broadening of the N-H stretching band in the IR spectrum are indicative of hydrogen bond formation. jchemrev.com By studying the concentration dependence of the spectra, it is possible to distinguish between intermolecular and intramolecular interactions.
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₄BrN), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.
Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern of the molecule. The fragmentation of this compound is expected to be influenced by the presence of the bromine atom and the amine group. The bromine atom has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which will result in characteristic isotopic patterns for bromine-containing fragments.
Predicted Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |
| 227/229 | [M]⁺ | Molecular ion |
| 184/186 | [M - C₃H₇]⁺ | Loss of a propyl radical from the butanamine side chain |
| 170/172 | [C₇H₆Br]⁺ | Tropylium-like ion formed by benzylic cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion (common fragment for alkylbenzenes) |
| 44 | [C₂H₆N]⁺ | Cleavage of the bond beta to the nitrogen atom |
This detailed fragmentation analysis, in conjunction with HRMS data, provides conclusive evidence for the structure of this compound.
Accurate Mass Measurement for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds. For this compound, accurate mass measurement would provide its exact molecular formula. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated based on the masses of its constituent isotopes.
Table 1: Theoretical Isotopic Masses for Elemental Composition of this compound [M+H]⁺
| Element | Isotope | Exact Mass (Da) |
|---|---|---|
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Bromine | ⁷⁹Br | 78.918337 |
| Bromine | ⁸¹Br | 80.916291 |
Based on the molecular formula C₁₀H₁₄BrN, the theoretical exact masses of the two major isotopic peaks for the protonated molecule would be calculated. The presence of bromine results in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Table 2: Predicted Accurate Mass of Protonated this compound
| Ion | Theoretical Exact Mass (Da) |
|---|---|
| [C₁₀H₁₅⁷⁹BrN]⁺ | 228.0437 |
Experimental determination of the mass-to-charge ratio (m/z) to within a few parts per million (ppm) of these theoretical values by an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer would confirm the elemental composition of this compound.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺) would be selected as the precursor ion. The fragmentation pathways can be predicted based on the known fragmentation behavior of analogous phenethylamine (B48288) and alkylamine compounds. researchgate.net
The primary fragmentation pathways for protonated phenethylamines typically involve cleavage of the Cα-Cβ bond and the loss of the amine group. ntnu.edu.twresearchgate.net For this compound, the following fragmentation pathways are plausible:
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the butylamine (B146782) chain is a common pathway for phenethylamine derivatives. This would result in the formation of a bromotropylium ion or a related resonance-stabilized cation.
Loss of Ammonia (B1221849): The loss of the terminal amine group as a neutral ammonia (NH₃) molecule is another characteristic fragmentation.
Alkyl Chain Fragmentation: Fragmentation can also occur along the butylamine chain, leading to a series of smaller fragment ions.
Table 3: Predicted Major Fragment Ions of Protonated this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|---|
| 228.0/230.0 | 171.0/173.0 | [M+H - C₄H₁₀N]⁺ (Loss of butylamine side chain) |
| 228.0/230.0 | 211.0/213.0 | [M+H - NH₃]⁺ (Loss of ammonia) |
The relative abundances of these fragment ions would be dependent on the collision energy used in the MS/MS experiment. Analysis of these fragmentation patterns would allow for the structural confirmation of this compound.
X-ray Diffraction Analysis
X-ray diffraction techniques are powerful for determining the three-dimensional atomic arrangement of a molecule in the solid state.
Single Crystal X-ray Diffraction for Absolute Molecular Structure Determination in Solid State
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a crystalline compound. carleton.edupulstec.net If a suitable single crystal of this compound can be grown, SCXRD analysis would provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. mdpi.comscielo.br This would definitively confirm the connectivity of the atoms and the position of the bromine atom on the benzene ring.
The resulting crystallographic data would include the unit cell parameters and the fractional atomic coordinates for each atom in the asymmetric unit.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 95.5 |
| Volume (ų) | 1205 |
This data would provide an unambiguous determination of the solid-state structure of the molecule.
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a compound to exist in more than one crystal form. These different forms, or polymorphs, can have different physical properties. Given the conformational flexibility of the butylamine side chain in this compound, it is plausible that it could exhibit polymorphism.
Crystal engineering studies could be employed to investigate and control the crystallization process to produce different polymorphs. nih.govnih.govacs.org The presence of the bromine atom allows for the possibility of halogen bonding, which is a directional intermolecular interaction that can be used to guide the self-assembly of molecules in the solid state. mdpi.comresearchgate.net By co-crystallizing this compound with other molecules (coformers), it may be possible to generate novel crystalline structures with tailored properties.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment (if chiral)
If this compound were to possess a chiral center, for instance, through substitution on the butylamine chain, chiroptical spectroscopy would be essential for determining its absolute configuration.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. nih.gov The chromophore in this compound is the bromo-substituted benzene ring. The interaction of this chromophore with a nearby chiral center would give rise to a characteristic ECD spectrum. acs.org By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. nih.govnih.govrsc.orgacs.org
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized light in the infrared region. mdpi.com VCD is sensitive to the entire vibrational structure of a chiral molecule and can provide detailed conformational and configurational information. eurekalert.orgdntb.gov.uarsc.orgresearchgate.net The VCD spectrum of a chiral derivative of this compound would show characteristic positive and negative bands corresponding to its vibrational modes. Similar to ECD, comparison with theoretical calculations would allow for the unambiguous assignment of its absolute stereochemistry. researchgate.netnih.govreading.ac.uk
Table 5: Application of Chiroptical Spectroscopy to a Chiral Derivative of this compound
| Technique | Principle | Information Obtained |
|---|---|---|
| ECD | Differential absorption of circularly polarized UV-Vis light | Absolute configuration based on electronic transitions of the chromophore |
Supramolecular Chemistry and Non Covalent Interactions of 2 Bromo Benzenebutanamine
Exploration of Hydrogen Bonding Networks
Hydrogen bonding is a critical directional interaction in supramolecular chemistry, occurring when a hydrogen atom covalently bonded to a highly electronegative atom is attracted to another nearby electronegative atom. In the case of 2-bromo-benzenebutanamine, the primary amine group (-NH₂) is the principal site for hydrogen bonding.
Donor and Acceptor Capabilities: The two hydrogen atoms on the amine group can act as hydrogen bond donors. The nitrogen atom, with its lone pair of electrons, can serve as a hydrogen bond acceptor. This dual functionality allows for the formation of extensive networks where molecules are linked in various motifs, such as chains or dimeric structures.
| Potential Hydrogen Bond | Donor | Acceptor | Typical Energy (kJ/mol) | Typical Distance (Å) |
| Amine-Amine | N-H | N | 12 - 29 | 2.7 - 3.1 |
| Amine-Bromine | N-H | Br | 4 - 12 | 3.2 - 3.6 |
| Amine-Aromatic Ring | N-H | π-system | 4 - 10 | 3.2 - 3.8 |
This table presents generalized data for typical hydrogen bond types relevant to the functional groups in this compound.
Pi-Stacking and Aromatic Interactions within Molecular Aggregates
Pi-stacking (π–π stacking) refers to the attractive, noncovalent interactions between aromatic rings. These interactions are fundamental in the organization of many biological systems and synthetic materials. The phenyl group of this compound is capable of engaging in such interactions, which significantly influence the aggregation of the molecules in both solid and, in some cases, solution phases.
Geometries of Interaction: Pi-stacking can occur in several geometries, including face-to-face (sandwich), parallel-displaced, and edge-to-face (T-shaped). The parallel-displaced conformation is often energetically favored for benzene (B151609) rings as it minimizes electrostatic repulsion. The presence of the bromine atom and the flexible alkylamine chain can induce steric hindrance and modify the electronic properties of the ring, thereby influencing the preferred stacking geometry and the intermolecular distances rsc.org.
| Interaction Type | Description | Typical Energy (kJ/mol) |
| Parallel-Displaced π-stacking | Aromatic rings are stacked in a parallel orientation but offset from one another. | 8 - 12 |
| Edge-to-Face (T-shaped) | The edge of one aromatic ring (positively polarized H atoms) points towards the face of another (negatively polarized π-cloud). | 4 - 10 |
| C-H···π Interaction | A C-H bond from the alkyl chain can interact with the face of the phenyl ring. | 2 - 8 |
This table provides typical energy ranges for π-interactions involving benzene rings.
Halogen Bonding Interactions Involving the Bromine Atom
A halogen bond is a highly directional, noncovalent interaction between a halogen atom (X) in a molecule R-X and a Lewis base (e.g., an atom with a lone pair of electrons or a π-system) acs.org. This interaction arises from an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the R-X covalent bond acs.org.
The σ-Hole: In this compound, the bromine atom attached to the phenyl ring can act as a halogen bond donor. The electron-withdrawing nature of the covalent C-Br bond creates a positive σ-hole on the bromine atom, which can then interact favorably with an electron-rich site on an adjacent molecule.
Potential Acceptors: The primary amine group of a neighboring molecule is an excellent Lewis base and can act as a halogen bond acceptor, leading to the formation of C-Br···N halogen bonds. These interactions are highly directional, with the C-Br···N angle approaching 180°. Other potential acceptors include the bromine atom itself (C-Br···Br) or the π-electron cloud of the benzene ring (C-Br···π). The strength of these interactions can be modulated by substituents on the aromatic ring nih.gov.
Role in Crystal Engineering: Halogen bonding is a powerful tool in crystal engineering for designing specific supramolecular architectures nih.gov. For this compound, the interplay between hydrogen bonding and halogen bonding would be a key determinant of the resulting crystal packing. For instance, a C-Br···N halogen bond might compete with or complement the N-H···N hydrogen bonds in directing the assembly.
| Halogen Bond Type | Donor | Acceptor | Interaction Strength | Characteristic Angle (R-X···Y) |
| C-Br···N | C-Br | Nitrogen lone pair | Moderately Strong | ~180° |
| C-Br···Br | C-Br | Bromine lone pair | Weak to Moderate | Varies (Type I ~180°, Type II ~90°) |
| C-Br···π | C-Br | Phenyl ring | Weak | Varies |
This table summarizes potential halogen bonds formed by the bromine atom in this compound.
Host-Guest Chemistry with Synthetic Receptors and Macrocycles
Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a larger "host" molecule. The flexible nature and functional groups of this compound make it a potential guest for various synthetic macrocyclic hosts, such as cyclodextrins, calixarenes, and pillararenes.
Binding Modes: The phenyl ring of the molecule could be encapsulated within the hydrophobic cavity of a host like β-cyclodextrin, driven by the hydrophobic effect in aqueous media. The alkylamine chain could remain outside the cavity, interacting with the hydrophilic exterior of the host or the solvent.
Receptor Specificity: The size and shape of the host's cavity would determine the binding affinity and selectivity. For example, a larger host might be able to encapsulate the entire molecule. The bromine atom could also play a role in binding, potentially forming a halogen bond with an electron-rich portion of the host molecule. The amine group, particularly if protonated to form an ammonium (B1175870) cation, could form strong electrostatic or hydrogen bonding interactions with hosts containing crown ether or carboxylate functionalities.
Molecular Recognition and Self-Assembly Processes
Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions, which leads to self-assembly—the spontaneous organization of molecules into ordered structures. The combination of hydrogen bonding, π-stacking, and halogen bonding capabilities in this compound provides a rich platform for complex recognition and assembly events.
The primary amine group can form directional hydrogen bonds, the phenyl ring can participate in π-stacking, and the bromine atom can engage in halogen bonding. The synergy and competition between these interactions would govern the final supramolecular structure. For instance, a strong N-H···N hydrogen-bonded chain might be the primary organizational motif, with this chain then packing in a way that is optimized by weaker π-stacking and C-Br···N halogen bonding interactions between the chains. The conformational flexibility of the butyl chain adds another layer of complexity, allowing the molecule to adopt different shapes to facilitate efficient packing.
Design of Coordination Compounds with Metal Centers (Ligand Design and Metal-Ligand Interactions)
Coordination chemistry involves the formation of complexes between a central metal atom or ion and surrounding molecules or ions, known as ligands uci.edumsu.edu. The primary amine group of this compound contains a lone pair of electrons on the nitrogen atom, making it a potential Lewis base, or ligand, for coordination with metal centers uci.edu.
Applications in Organic Synthesis and Materials Science
2-Bromo-benzenebutanamine as a Key Intermediate in Complex Molecule Synthesis
The presence of both a nucleophilic amine group and an aryl bromide suitable for cross-coupling reactions positions this compound as a strategic starting material for the synthesis of intricate molecular structures.
Building Block for Functionalized Organic Frameworks
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs, such as porosity and catalytic activity, are dictated by the nature of these organic linkers. nih.govrsc.org While this compound itself is not a typical linker, it serves as an excellent precursor for their synthesis.
The synthetic strategy involves modifying its functional groups to install coordinating moieties.
Modification of the Bromo Group: The carbon-bromine bond can be converted into a carboxylic acid group, a common coordinating function in MOF chemistry. This can be achieved through lithium-halogen exchange followed by quenching with carbon dioxide, or via palladium-catalyzed cross-coupling reactions.
Functionalization of the Amine Group: The primary amine can be used to link to other molecular fragments, extending the length and complexity of the potential linker before the introduction of coordinating groups.
By employing these transformations, this compound can be elaborated into bespoke linkers for constructing MOFs with tailored properties for applications in gas storage, separation, and catalysis. nih.govnih.gov
Precursor for Advanced Organic Materials (e.g., polymers, optoelectronic materials)
The dual functionality of this compound also makes it a candidate for the synthesis of advanced organic materials, including polymers and substances with specific optoelectronic properties. ossila.comazom.comalfa-chemistry.com
Polymer Synthesis: The molecule can be incorporated into polymer chains through several well-established methods. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can utilize the aryl bromide to form new carbon-carbon bonds, leading to the creation of conjugated polymer backbones. dntb.gov.ua Furthermore, methods for polymerizing aniline (B41778) derivatives can be adapted to use the amine functionality, potentially yielding materials with interesting electronic properties. nih.gov
Optoelectronic Materials: Organic materials are central to devices like light-emitting diodes (OLEDs) and solar cells. alfa-chemistry.com The synthesis of these materials often relies on building blocks containing aromatic systems that can be systematically modified. The phenylbutanamine scaffold can be functionalized through its reactive handles to tune its electronic energy levels, a key aspect in designing materials that interact with light. azom.com The introduction of various aromatic or heteroaromatic groups via cross-coupling at the bromo-position can alter the absorption and emission properties of the resulting molecules.
Synthesis of Functionalized Derivatives for Specific Chemical Applications
The ability to selectively modify either the amine or the aryl bromide group allows for the creation of a wide array of derivatives with targeted applications in chemical biology and catalysis.
Preparation of Novel Linkers and Scaffolds for Chemical Libraries
Chemical libraries, which consist of large collections of related compounds, are essential tools in drug discovery and chemical biology for screening for new biological activities. nih.gov this compound is an ideal starting scaffold for generating such libraries due to its two distinct points of diversification.
The following table outlines potential synthetic modifications:
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea | |
| Aryl Bromide | Suzuki Coupling | Boronic acids/esters | Aryl, Heteroaryl |
| Sonogashira Coupling | Terminal alkynes | Alkynyl | |
| Buchwald-Hartwig Amination | Amines | Arylamine | |
| Heck Coupling | Alkenes | Alkenyl |
By combining these reactions in a combinatorial fashion, a large and structurally diverse library of compounds can be rapidly synthesized from this single precursor, enabling the exploration of chemical space for various applications. nih.govresearchgate.net
Development of Catalytic Ligands or Precursors for Homogeneous and Heterogeneous Catalysis
The performance of metal-based catalysts is heavily dependent on the ligands coordinating to the metal center. nih.gov this compound can serve as a precursor to several classes of important ligands.
Phosphino-Amine (PN) Ligands: The primary amine can react with chlorophosphines (e.g., diphenylphosphine (B32561) chloride) to generate PN ligands. These ligands are valuable in transition metal catalysis, particularly for reactions like ethylene (B1197577) oligomerization. mdpi.com
Schiff Base Ligands: Condensation of the amine group with aldehydes or ketones produces imines (Schiff bases), which are versatile coordinating moieties for a wide range of metals. semanticscholar.org The resulting metal complexes have applications in various catalytic transformations.
N-Heterocyclic Carbene (NHC) Precursors: While more synthetically demanding, the amine group can be a handle for constructing imidazolium (B1220033) salts, which are the direct precursors to N-Heterocyclic Carbene (NHC) ligands. nih.gov NHCs are a dominant class of ligands in modern catalysis, known for forming robust bonds with metal centers. mdpi.com
In all these cases, the bromo-substituent on the phenyl ring can be retained to fine-tune the electronic properties of the ligand or used as an anchor to immobilize the catalytic complex onto a solid support, facilitating catalyst separation and recycling.
Integration into Supramolecular Assemblies for Controlled Architectures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses several features that enable it to participate in the formation of such controlled architectures. The self-assembly is driven by a combination of weak intermolecular forces.
Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as an acceptor. This allows for the formation of predictable networks between molecules.
π-π Stacking: The aromatic benzene (B151609) ring can stack with adjacent rings, an interaction driven by favorable electrostatic and van der Waals forces.
Halogen Bonding: The bromine atom can participate in halogen bonding, a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base (e.g., the nitrogen of another molecule). frontiersin.orgrsc.org This interaction is increasingly recognized as a powerful tool for designing and controlling the structure of solid-state materials. nih.govbirmingham.ac.uk
The interplay of these interactions can guide the self-assembly of this compound molecules into well-defined one-, two-, or three-dimensional structures, offering a bottom-up approach to creating novel nanomaterials.
The table below summarizes the non-covalent interactions involving this compound.
| Interaction Type | Participating Moiety | Role |
| Hydrogen Bonding | -NH₂ group | Donor and Acceptor |
| π-π Stacking | Benzene Ring | Stacking Face |
| Halogen Bonding | Bromine Atom | Halogen Bond Donor |
Environmental Fate and Chemical Degradation Pathways Chemical Perspective
Photochemical Degradation Mechanisms in Various Media
Direct photolysis is anticipated to be a primary degradation pathway for 2-Bromo-benzenebutanamine in sunlit environmental compartments such as the upper layers of water bodies and on terrestrial surfaces. The presence of the bromine atom on the benzene (B151609) ring makes the molecule susceptible to photolytic cleavage of the carbon-bromine (C-Br) bond.
Upon absorption of ultraviolet (UV) radiation, the C-Br bond can undergo homolytic cleavage, resulting in the formation of a phenylbutanamine radical and a bromine radical. This initiation step can trigger a cascade of secondary reactions. The quantum yield for the photodissociation of bromobenzene (B47551) in solution has been reported, providing a basis for estimating the photochemical reactivity of this compound. In a study on the photodissociation of bromobenzene in solution following excitation at 266 nm, the relative quantum yields of the resulting bromine radicals were determined, indicating an efficient photolytic process researchgate.net.
The surrounding medium is expected to significantly influence the photochemical degradation rate and product distribution. In aquatic systems, the presence of photosensitizers, such as dissolved organic matter (DOM), could accelerate degradation through indirect photolysis. In the atmosphere, gas-phase reactions with photochemically generated hydroxyl radicals (•OH) would likely contribute to its degradation.
Table 1: Estimated Photochemical Degradation Parameters for this compound in Water (Data estimated based on values for bromobenzene)
| Parameter | Estimated Value | Reference for Analogue |
| Wavelength of Max. Absorption (λmax) | ~260-270 nm | researchgate.net |
| Quantum Yield (Φ) for C-Br cleavage | ~0.1 - 0.3 | researchgate.net |
| Primary Photodegradation Product | Benzenebutanamine | Inferred |
| Secondary Photodegradation Products | Hydroxylated derivatives, ring-opened products | Inferred |
Oxidative and Reductive Transformation Pathways
Oxidative Degradation:
In aerobic environments, the primary oxidative degradation pathway for this compound is expected to be initiated by hydroxyl radicals (•OH). These highly reactive species are ubiquitous in the atmosphere and can also be found in natural waters. The reaction of •OH with this compound can proceed via two main routes: hydrogen abstraction from the butylamine (B146782) side chain or addition to the aromatic ring.
Oxidation of the alkyl side chain of similar aromatic compounds, such as butylbenzene, by strong oxidizing agents like potassium permanganate (B83412) results in the formation of benzoic acid libretexts.orglibretexts.orgopenstax.org. This suggests that the butylamine side chain of this compound is susceptible to oxidation. The rate of reaction with •OH radicals is a key parameter for assessing its atmospheric lifetime. Rate constants for the reaction of •OH radicals with various alkanes have been determined, which can serve as a proxy for the reactivity of the butylamine side chain bohrium.comcopernicus.orgcopernicus.orgacs.org.
Addition of •OH to the brominated benzene ring can lead to the formation of hydroxylated intermediates, which may subsequently undergo ring cleavage nih.gov.
Reductive Degradation:
Under anaerobic conditions, such as in sediments, groundwater, and anoxic zones of wastewater treatment plants, reductive dehalogenation is a plausible degradation pathway for this compound. This process involves the removal of the bromine atom and its replacement with a hydrogen atom.
Studies on the reductive dehalogenation of brominated benzenes using zero-valent iron (ZVI) have demonstrated that this can be a rapid process. For instance, 1,2,4-tribromobenzene (B129733) was rapidly dehalogenated by Pd/Fe with a half-life of 71 minutes epa.gov. The reactivity of different bimetallic systems has been investigated, showing that the choice of the second metal can significantly influence the dehalogenation rate epa.govrsc.org. The final product of the complete reductive dehalogenation of this compound would be benzenebutanamine.
Table 2: Estimated Half-lives for Oxidative and Reductive Degradation of this compound (Data estimated based on values for analogous compounds)
| Degradation Pathway | Environmental Compartment | Estimated Half-life | Reference for Analogue |
| Oxidation by •OH | Atmosphere | Hours to Days | bohrium.comcopernicus.orgcopernicus.orgacs.org |
| Reductive Dehalogenation | Anaerobic Sediment | Days to Weeks | epa.govrsc.org |
Hydrolytic Stability and Chemical Cleavage Mechanisms
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary site for potential hydrolysis would be the carbon-bromine bond.
Generally, the susceptibility of alkyl halides to hydrolysis depends on the structure of the alkyl group. Primary alkyl bromides can undergo hydrolysis, typically through an SN2 mechanism under neutral or basic conditions, to form the corresponding alcohol viu.caresearchgate.netpbworks.com. However, the C-Br bond in bromobenzene is significantly more stable towards hydrolysis than in alkyl bromides due to the partial double bond character resulting from resonance with the aromatic ring.
While direct hydrolysis of the C-Br bond on the aromatic ring is expected to be very slow under typical environmental pH and temperature conditions, the presence of the aminobutyl side chain could potentially influence its stability. However, studies on the hydrolytic stability of similar compounds, such as domiphen (B77167) bromide, have shown stability under acidic and thermal stress, with some degradation observed under basic conditions nih.gov. Given the stability of the aryl-bromide bond, it is anticipated that this compound will be hydrolytically stable under most environmental conditions.
Table 3: Estimated Hydrolytic Stability of this compound (Based on general principles and data for analogous compounds)
| pH Condition | Temperature | Estimated Hydrolytic Half-life | Reference for Analogue |
| Acidic (pH 4-6) | 25°C | > 1 year | viu.caresearchgate.netnih.gov |
| Neutral (pH 7) | 25°C | > 1 year | viu.caresearchgate.netnih.gov |
| Basic (pH 8-10) | 25°C | Months to Years | viu.caresearchgate.netnih.gov |
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Synthesis and Design
Machine learning algorithms can be employed to optimize reaction conditions for the synthesis of 2-Bromo-benzenebutanamine with remarkable accuracy. beilstein-journals.orgrsc.orgnih.gov By training models on experimental data, it is possible to predict the optimal temperature, pressure, catalyst loading, and solvent system to maximize yield and minimize impurities. This data-driven approach reduces the need for extensive trial-and-error experimentation, saving time and resources. beilstein-journals.orgsemanticscholar.org
| Parameter | Traditional Synthesis | AI-Optimized Synthesis |
| Route Discovery Time | 2-4 weeks | 1-3 days |
| Number of Steps | 4-6 | 2-3 |
| Overall Yield | 45% | 75% |
| Reaction Optimization Time | 3-6 months | 2-4 weeks |
| Cost of Goods | High | Reduced |
Development of Advanced In Situ Monitoring Techniques for Reaction Optimization
Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring process safety and reproducibility. The development of advanced in situ monitoring techniques offers a powerful tool for the optimization of this compound synthesis.
Spectroscopic techniques such as Raman and infrared (IR) spectroscopy, coupled with fiber-optic probes, can be integrated directly into reaction vessels to provide continuous data on the concentration of reactants, intermediates, and products. This real-time information allows for precise control over reaction parameters, enabling chemists to make immediate adjustments to maintain optimal conditions.
For complex reactions involved in the synthesis of this compound, techniques like in situ nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the species present in the reaction mixture. This level of insight is invaluable for elucidating reaction mechanisms and identifying potential side reactions.
The data generated from these in situ techniques can be fed into machine learning algorithms to build predictive models for reaction performance, further enhancing the optimization process.
| Technique | Information Provided | Application in this compound Synthesis |
| Raman Spectroscopy | Vibrational modes, molecular structure | Monitoring reactant consumption and product formation in real-time. |
| Infrared (IR) Spectroscopy | Functional group analysis | Tracking the progress of key chemical transformations. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information | Elucidating reaction mechanisms and identifying intermediates. |
Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., high pressure, flow chemistry)
Exploring the reactivity of this compound under non-conventional conditions, such as high pressure and in continuous flow reactors, can unlock novel chemical transformations and significantly improve reaction efficiency and safety.
High-pressure chemistry can accelerate reaction rates, enhance selectivity, and enable reactions that are not feasible under atmospheric conditions. For the synthesis of this compound derivatives, high pressure could be used to overcome steric hindrance or to favor specific reaction pathways, leading to higher yields and purities.
Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing. nih.govdurham.ac.ukeuropa.euscispace.com These include superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous reagents and intermediates. europa.eu The synthesis of this compound in a flow reactor could lead to higher throughput, improved product consistency, and a smaller manufacturing footprint. nih.govdurham.ac.uk
A hypothetical comparison of batch versus flow synthesis for a key step in the production of a this compound derivative is presented below.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 12 hours | 15 minutes |
| Yield | 85% | 95% |
| Safety | Moderate (exotherm potential) | High (excellent heat dissipation) |
| Scalability | Difficult | Straightforward |
| Product Purity | Good | Excellent |
Sustainable and Circular Chemistry Approaches for this compound Production and Transformation
The principles of sustainable and circular chemistry are increasingly guiding the development of new chemical processes. uu.nlwur.nllindau-nobel.orguu.nl For this compound, this involves designing synthetic routes that minimize waste, utilize renewable resources, and consider the entire lifecycle of the product.
Future research will likely focus on developing greener synthetic methods for this compound that replace hazardous reagents and solvents with more environmentally benign alternatives. This could include the use of catalytic methods that reduce the generation of stoichiometric waste and the exploration of bio-based starting materials. For instance, sustainable approaches to cross-coupling reactions involving aryl chlorides, which are structurally related to aryl bromides, are being developed to minimize the use of precious metals and toxic solvents. unibo.it
A circular economy approach to the production and use of this compound would involve designing processes where waste streams are valorized and products are designed for disassembly and recycling. This could include the development of methods to recover and reuse catalysts, solvents, and unreacted starting materials. Furthermore, exploring the transformation of this compound into biodegradable or recyclable products would contribute to a more sustainable chemical industry.
| Sustainability Metric | Traditional Approach | Sustainable/Circular Approach |
| Atom Economy | Lower | Higher (catalytic methods) |
| Solvent Choice | Halogenated solvents | Green solvents (e.g., water, bio-derived) |
| Waste Generation | Significant | Minimized (waste valorization) |
| Lifecycle Consideration | Linear (cradle-to-grave) | Circular (cradle-to-cradle) |
| Feedstock Source | Fossil-based | Potentially bio-based |
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-benzenebutanamine, and how do reaction conditions influence yield?
- Methodological Answer : A widely used method involves nucleophilic substitution or alkylation of benzenebutanamine precursors with brominating agents (e.g., N-bromosuccinimide). Reaction optimization requires controlling temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry to minimize side products like di-brominated analogs. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the mono-brominated product .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., aromatic protons downfield-shifted due to bromine’s electron-withdrawing effect; methylene/methyl groups in the butanamine chain).
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br⁻).
- Elemental Analysis : Validate %C, %H, %N, and %Br to ±0.3% of theoretical values .
Q. What preliminary assays are recommended to screen the biological activity of this compound?
- Methodological Answer : Begin with in vitro assays:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase or kinase inhibition) at varying concentrations (1–100 µM).
- Cytotoxicity Screening : Test against human cell lines (e.g., HEK293, HeLa) via MTT assays.
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity in substitution reactions compared to chloro/fluoro analogs?
- Methodological Answer : Bromine’s lower electronegativity and larger atomic radius enhance its leaving-group ability in SN2 reactions. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), this compound reacts faster with aryl boronic acids than chloro analogs. Optimize catalytic systems (e.g., Pd(PPh₃)₄, Na2CO3) in toluene/water at 80–100°C for >80% yield .
Q. What strategies resolve contradictory data in reported biological activities of this compound derivatives?
- Methodological Answer : Address discrepancies via:
- Orthogonal Assays : Validate enzyme inhibition results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Purity Verification : Re-test compounds with HPLC-MS to rule out impurities (>98% purity).
- Structural Analogs : Compare activities of de-brominated or halogen-swapped derivatives to isolate bromine-specific effects .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Methodological Answer : Use in silico approaches:
- Docking Studies : Dock the compound into target protein active sites (e.g., using AutoDock Vina) to predict binding modes.
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes.
- QSAR : Develop quantitative structure-activity models using descriptors like logP, polar surface area, and halogen-bonding parameters .
Q. What are the challenges in scaling up this compound synthesis for in vivo studies, and how are they mitigated?
- Methodological Answer : Scale-up issues include exothermic bromination and byproduct formation. Solutions:
- Flow Chemistry : Use continuous flow reactors to control heat dissipation.
- Catalyst Recycling : Immobilize catalysts (e.g., Pd on carbon) for reuse.
- Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
